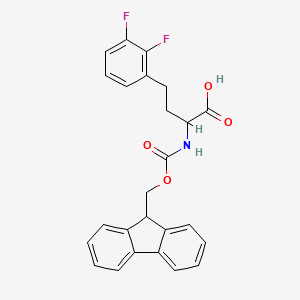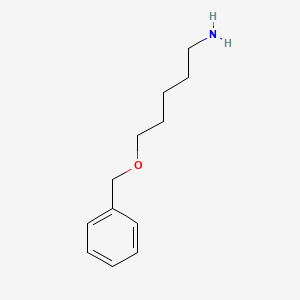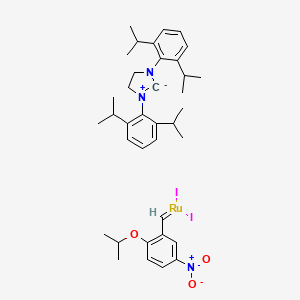
(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2,3-difluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and two fluorine atoms substituted at the 2 and 3 positions of the homophenylalanine side chain. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,3-difluoro-D-homophenylalanine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amino group: The amino group of the starting material is protected using the Fmoc group.
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the homophenylalanine side chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of Fmoc-2,3-difluoro-D-homophenylalanine involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. Advanced purification techniques are employed to meet the stringent quality standards required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,3-difluoro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Deprotection reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group for further reactions
Common Reagents and Conditions
Bases: Piperidine is commonly used for Fmoc deprotection.
Solvents: Organic solvents such as dimethylformamide (DMF) are used in the synthesis and purification processes
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
Fmoc-2,3-difluoro-D-homophenylalanine is widely used in peptide synthesis. It serves as a building block for the synthesis of peptides with specific properties, such as increased stability and resistance to enzymatic degradation .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its unique structure allows for the investigation of the effects of fluorine substitution on biological activity .
Medicine
It can be incorporated into peptide-based drugs to enhance their pharmacokinetic properties and improve their therapeutic efficacy .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of Fmoc-2,3-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The fluorine atoms and the Fmoc group influence the compound’s interactions with molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-homophenylalanine: Similar to Fmoc-2,3-difluoro-D-homophenylalanine but lacks the fluorine substitutions.
Fmoc-2-fluoro-D-homophenylalanine: Contains a single fluorine atom at the 2 position.
Fmoc-3-fluoro-D-homophenylalanine: Contains a single fluorine atom at the 3 position.
Uniqueness
Fmoc-2,3-difluoro-D-homophenylalanine is unique due to the presence of two fluorine atoms at specific positions on the homophenylalanine side chain. This dual fluorination can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30) |
InChI Key |
LKQNPTJSKHQTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one](/img/structure/B12310176.png)
![17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene](/img/structure/B12310184.png)
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)

![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)
![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)



![2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B12310205.png)
![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)

